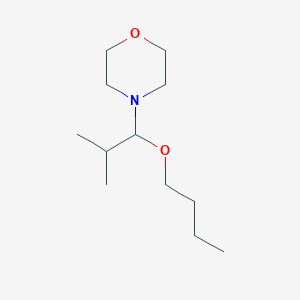

4-(1-Butoxy-2-methylpropyl)morpholine

Description

Significance of N-Substituted Morpholine (B109124) Frameworks in Advanced Organic Synthesis

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and organic synthesis. e3s-conferences.orgnih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of new pharmaceuticals. nih.gov

N-substituted morpholines are integral components of numerous biologically active compounds, including approved drugs and clinical candidates. nih.gov For instance, the antibiotic Linezolid and the anticancer agent Gefitinib feature a morpholine moiety, highlighting the importance of this framework in drug design. wikipedia.org The morpholine ring is often introduced to a molecule to improve its pharmacokinetic profile, acting as a "pharmacokinetic-improving" substituent. nih.gov Furthermore, the flexible, chair-like conformation of the morpholine ring can be advantageous for binding to biological targets. nih.gov The synthesis of N-substituted morpholines is an active area of research, with various methods being developed to create diverse and complex derivatives. chemrxiv.orgnih.govorganic-chemistry.org

Strategic Importance of Branched Alkyl Ether-Amine Architectures in Chemical Research

The branched alkyl ether-amine architecture present in 4-(1-Butoxy-2-methylpropyl)morpholine also contributes significantly to its potential chemical and physical properties. The introduction of branching in an alkyl chain can lead to improved liquidity and solvency of the compound. google.com This is a desirable property in many applications, including the formulation of various chemical products.

The ether linkage within the side chain adds another layer of functionality. Ether groups are generally stable and can participate in hydrogen bonding, which can influence a molecule's solubility and binding characteristics. nih.gov In the context of medicinal chemistry, the strategic placement of ether linkages and branched alkyl groups can prevent unwanted metabolic degradation of a drug molecule, thereby enhancing its in vivo efficacy. nih.gov The synthesis of hindered ethers, which are sterically demanding, has been a long-standing challenge in organic synthesis, and the development of new methods to access these structures is of considerable interest. nih.gov

Current Research Gaps and Future Directions in the Synthesis and Characterization of Complex Amine-Ether Compounds

The synthesis of complex amine-ether compounds like this compound presents several challenges. Achieving high selectivity in the functionalization of amines, especially in molecules with multiple reactive sites, is a significant hurdle. ijrpr.com Furthermore, controlling the stereochemistry of these complex molecules is crucial, as different stereoisomers can have vastly different biological activities. ijrpr.com

Future research in this area will likely focus on the development of novel and efficient synthetic methodologies to access these complex architectures with high precision. acs.orgacs.org This includes the use of advanced catalytic systems and the exploration of new reaction pathways. acs.orgacs.org Additionally, as new complex amine-ether compounds are synthesized, there will be a growing need for advanced analytical techniques to fully characterize their three-dimensional structures and to understand their chemical and physical properties. The exploration of such novel compounds could lead to the discovery of new materials with unique properties and new therapeutic agents with improved efficacy and safety profiles.

Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 215.34 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Likely soluble in organic solvents |

Potential Synthetic Approach for this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Reductive amination | 1-Butoxy-2-methylpropanal and morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) |

| 2 | Nucleophilic substitution | A suitable 1-butoxy-2-methylpropyl halide and morpholine under basic conditions |

Structure

2D Structure

3D Structure

Properties

CAS No. |

100387-29-9 |

|---|---|

Molecular Formula |

C12H25NO2 |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

4-(1-butoxy-2-methylpropyl)morpholine |

InChI |

InChI=1S/C12H25NO2/c1-4-5-8-15-12(11(2)3)13-6-9-14-10-7-13/h11-12H,4-10H2,1-3H3 |

InChI Key |

LQKDJCKUXPWEFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C(C)C)N1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Butoxy 2 Methylpropyl Morpholine

Retrosynthetic Analysis of the Compound’s Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(1-Butoxy-2-methylpropyl)morpholine, the primary disconnections are at the C-N bond of the morpholine (B109124) nitrogen and the C-O bond of the ether linkage.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the C-N Bond: Breaking the bond between the morpholine nitrogen and the 1-butoxy-2-methylpropyl group suggests two main synthetic routes: the alkylation of morpholine with a suitable 1-butoxy-2-methylpropyl electrophile, or the reductive amination of a precursor aldehyde or ketone with morpholine.

Disconnection of the C-O Ether Bond: Cleavage of the ether linkage points towards a Williamson ether synthesis, involving a butoxide nucleophile and a 2-methyl-1-halopropane derivative, or vice versa.

These disconnections lead to readily available precursors such as morpholine, isobutyraldehyde, butanol, and various halogenated hydrocarbons.

Alkylation Approaches for Morpholine Nitrogen Functionalization

The introduction of the 1-butoxy-2-methylpropyl group onto the morpholine nitrogen is a critical step in the synthesis. Several established methods for N-alkylation of secondary amines can be employed. organic-chemistry.orgchemrxiv.orgchemrxiv.org

Direct N-Alkylation Strategies with Halogenated Precursors

Direct N-alkylation involves the reaction of morpholine with a halogenated derivative of the 1-butoxy-2-methylpropyl moiety, such as 1-bromo-1-butoxy-2-methylpropane. amazonaws.com This reaction typically proceeds via an S(_N)2 mechanism, where the morpholine nitrogen acts as a nucleophile.

Table 1: Hypothetical Reaction Parameters for Direct N-Alkylation

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Acetonitrile or DMF | Polar aprotic solvents facilitate S(_N)2 reactions. |

| Base | K(_2)CO(_3) or Et(_3)N | To neutralize the HBr formed during the reaction. |

| Temperature | 50-80 °C | To ensure a reasonable reaction rate without significant side reactions. |

A potential challenge with this approach is the potential for elimination reactions, especially if the halogen is on a secondary carbon.

Reductive Amination Pathways Utilizing Precursor Aldehydes or Ketones

Reductive amination offers an alternative and often more efficient route to N-alkylation. chemrxiv.org This two-step, one-pot reaction involves the initial formation of an enamine from morpholine and 1-butoxy-2-methylpropanal, followed by in-situ reduction to the desired amine.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and selective for iminium ions. | More expensive than other hydrides. |

| Sodium cyanoborohydride (NaBH(_3)CN) | Effective at neutral to slightly acidic pH. | Toxicity of cyanide byproducts. |

| Hydrogenation (H(_2)/Pd-C) | Clean, with water as the only byproduct. | Requires specialized high-pressure equipment. |

This method is generally high-yielding and avoids the use of halogenated precursors.

Green Chemistry Principles in N-Substitution Reactions

In line with the principles of green chemistry, synthetic routes that minimize waste and use less hazardous reagents are preferred. Catalytic N-alkylation of morpholine with 1-butoxy-2-methylpropan-1-ol represents a greener alternative. This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination and regeneration of the catalyst.

Ether Linkage Formation in the 1-Butoxy-2-methylpropyl Moiety

Williamson Ether Synthesis Variants for Alkyl Butyl Ether Construction

The Williamson ether synthesis is a classic and versatile method for preparing ethers. nih.gov In the context of synthesizing a precursor for the N-alkylation of morpholine, this would involve the reaction of a butoxide with a suitable 2-methylpropyl halide or sulfonate.

The reaction involves the deprotonation of butanol with a strong base, such as sodium hydride, to form the butoxide nucleophile. This is followed by an S(_N)2 reaction with an electrophile like 1-bromo-2-methylpropane.

Table 3: Key Considerations for Williamson Ether Synthesis

| Factor | Consideration | Impact on Reaction |

|---|---|---|

| Steric Hindrance | The electrophile should be primary or secondary to favor substitution over elimination. | Bulky reactants can lead to lower yields of the desired ether. |

| Leaving Group | Good leaving groups like iodide, bromide, or tosylate are preferred. | Enhances the rate of the S(_N)2 reaction. |

| Solvent | Polar aprotic solvents like THF or DMF are commonly used. | Solvates the cation of the alkoxide, increasing the nucleophilicity of the oxygen. |

By carefully selecting the appropriate synthetic strategy, this compound can be synthesized efficiently from simple and readily available starting materials. The choice between direct N-alkylation and reductive amination will depend on the availability of precursors and the desired reaction conditions, while the Williamson ether synthesis remains a robust method for constructing the necessary ether linkage.

Stereoselective Etherification Methods

The creation of the ether linkage in this compound is a critical step that dictates the final structure of the compound. The target molecule possesses a stereocenter at the C1 position of the propyl chain, the carbon atom bonded to both the morpholine nitrogen and the butoxy group. Therefore, methods that can control or preserve this stereochemistry are of paramount importance.

A primary and well-established route for forming this ether bond is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In a plausible synthetic route for this compound, the key precursor would be a chiral amino alcohol, such as (R)- or (S)-2-methyl-1-(morpholin-4-yl)propan-1-ol. This precursor contains the pre-formed stereocenter.

The synthesis would proceed as follows:

Deprotonation: The chiral amino alcohol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding alkoxide. This step is crucial as it generates the potent nucleophile required for the subsequent reaction.

Nucleophilic Substitution: The resulting alkoxide is then reacted with a primary butyl halide, for instance, 1-bromobutane (B133212) or 1-iodobutane. The alkoxide attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the desired C-O bond.

Since the reaction proceeds via an SN2 mechanism and the stereocenter is located on the nucleophilic alkoxide rather than the alkyl halide, the configuration of the stereocenter is retained throughout the process. wikipedia.org The choice of a primary alkyl halide is critical to maximize the yield of the ether product and avoid the competing elimination (E2) reaction, which is more prevalent with secondary and tertiary alkyl halides. masterorganicchemistry.comyoutube.com

Catalytic Strategies in the Compound’s Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can be envisioned using various catalytic strategies for the key bond-forming steps.

Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, offer powerful tools for forming both carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

For the C-N bond formation, one could envision the N-alkylation of morpholine with a pre-synthesized electrophile like 1-bromo-1-butoxy-2-methylpropane. While traditional N-alkylation with alkyl halides can be sluggish and require harsh conditions, transition metal catalysts can facilitate this transformation under milder conditions. researchgate.netyoutube.com Ruthenium and iridium-based catalysts, for example, are known to promote the N-alkylation of amines with alcohols via a "borrowing hydrogen" mechanism, which is an environmentally friendly process where water is the only byproduct. nih.govacs.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for C-N bond formation. wikipedia.org Although primarily used for coupling amines with aryl halides, variations of this methodology have been developed for alkyl electrophiles. researchgate.netrsc.orgacs.org A hypothetical route could involve a Pd-catalyzed coupling of morpholine with a suitable derivative of the 1-butoxy-2-methylpropyl group. rsc.org

For C-O bond formation, catalytic versions of the Williamson ether synthesis have been developed. These methods can sometimes offer advantages over the stoichiometric use of strong bases, potentially allowing for the use of weaker alkylating agents under specific catalytic conditions. acs.org

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, provides a powerful strategy for establishing the key stereocenter in the molecule. beilstein-journals.org Instead of starting with a pre-existing chiral amino alcohol, one could be synthesized enantioselectively using an organocatalyst.

A plausible approach would be the asymmetric synthesis of a precursor to the morpholine ring itself. For instance, cinchona alkaloid-derived catalysts have been successfully used in catalytic asymmetric halocyclization protocols to furnish chiral morpholines. rsc.org Another advanced strategy involves the organocatalytic enantioselective desymmetric double aza-Michael addition to create functionalized fused morpholines with excellent stereocontrol. acs.org By incorporating the desired stereochemistry at an early stage, the subsequent etherification step would then yield the enantiomerically pure target compound. These methods highlight the potential of modern organocatalysis to construct complex and stereochemically rich heterocyclic scaffolds. frontiersin.orgubc.ca

Optimization of Reaction Conditions and Yields for Laboratory Synthesis

To maximize the yield and purity of this compound on a laboratory scale, systematic optimization of the reaction conditions is essential. Focusing on the proposed Williamson ether synthesis step, several parameters can be varied to determine the optimal outcome. A hypothetical optimization study is presented below.

The reaction under consideration is the etherification of 2-methyl-1-(morpholin-4-yl)propan-1-ol with 1-bromobutane.

Table 1: Optimization of Williamson Ether Synthesis Conditions

| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | THF | 25 | 24 | 45 |

| 2 | NaH (1.1) | THF | 65 (reflux) | 12 | 78 |

| 3 | NaH (1.1) | DMF | 25 | 12 | 65 |

| 4 | NaH (1.5) | THF | 65 (reflux) | 12 | 85 |

| 5 | KOtBu (1.5) | THF | 65 (reflux) | 12 | 82 |

| 6 | KOtBu (1.5) | Dioxane | 80 | 12 | 75 |

| 7 | NaH (1.5) | THF | 65 (reflux) | 6 | 70 |

This is a hypothetical data table created for illustrative purposes.

Isolation and Purification Techniques for Research-Scale Production

Following the chemical synthesis, a robust isolation and purification protocol is required to obtain this compound in high purity for research purposes. The basic nature of the morpholine nitrogen is a key consideration in the design of the workup procedure. google.com

A typical procedure would involve the following steps:

Reaction Quenching: The reaction is first cooled to room temperature and carefully quenched, for example, by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any remaining base or reactive intermediates.

Liquid-Liquid Extraction: The product is extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. To ensure efficient separation, the pH of the aqueous layer can be manipulated. youtube.com An acid wash (e.g., with dilute HCl) will protonate the basic morpholine nitrogen, causing the product to move into the aqueous layer as a salt, while non-basic organic impurities remain in the organic layer. ualberta.ca The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, and re-extracted with an organic solvent to recover the purified product. rsc.org

Drying and Concentration: The combined organic extracts are washed with brine to remove residual water, dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatographic Purification: The final purification of the crude product is typically achieved by flash column chromatography. Due to the basicity of the morpholine moiety, which can cause significant peak tailing on standard acidic silica (B1680970) gel, modifications are often necessary. Using an amine-functionalized silica gel cartridge or treating standard silica gel with a small percentage of an amine base like triethylamine (B128534) in the eluent system can neutralize the acidic silanol (B1196071) groups, leading to sharp peaks and efficient separation. biotage.com

Alternatively, if the compound is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective method for purification on a research scale.

Advanced Spectroscopic and Structural Elucidation of 4 1 Butoxy 2 Methylpropyl Morpholine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the application of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships within 4-(1-Butoxy-2-methylpropyl)morpholine can be constructed.

A standard approach to NMR analysis involves the use of various techniques to probe the chemical environment of magnetically active nuclei. researchgate.netnih.gov For N-substituted morpholines, the chair conformation of the morpholine (B109124) ring is a key structural feature that influences the observed NMR spectra. researchgate.netstackexchange.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2', H-6' | 3.65 - 3.75 | m | - |

| H-3', H-5' | 2.40 - 2.50 | m | - |

| H-1 | 3.20 - 3.30 | d | 6.5 |

| H-2 | 1.90 - 2.00 | m | - |

| H-3 | 0.90 - 1.00 | d | 6.8 |

| H-3 (CH₃) | 0.85 - 0.95 | d | 6.8 |

| H-1'' | 3.40 - 3.50 | t | 6.6 |

| H-2'' | 1.50 - 1.60 | sextet | 7.4 |

| H-3'' | 1.35 - 1.45 | sextet | 7.5 |

| H-4'' | 0.90 - 0.95 | t | 7.4 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' | 67.0 - 68.0 |

| C-3', C-5' | 54.0 - 55.0 |

| C-1 | 78.0 - 79.0 |

| C-2 | 32.0 - 33.0 |

| C-3 | 18.0 - 19.0 |

| C-3 (CH₃) | 14.0 - 15.0 |

| C-1'' | 69.0 - 70.0 |

| C-2'' | 31.0 - 32.0 |

| C-3'' | 19.0 - 20.0 |

| C-4'' | 13.5 - 14.5 |

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the H-1 and H-2 protons of the methylpropyl group, and between the protons within the butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 3.20-3.30 ppm would show a cross-peak with the carbon signal at δ 78.0-79.0 ppm, confirming the assignment of C-1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is vital for establishing the connectivity between different functional groups. For instance, an HMBC correlation between the H-1 proton and the C-2' and C-6' carbons of the morpholine ring would confirm the attachment of the butoxy-2-methylpropyl group to the nitrogen atom of the morpholine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net In the case of this compound, NOESY could reveal through-space interactions between the protons of the butoxy group and the morpholine ring, helping to define the preferred conformation of the side chain relative to the ring.

The carbon atom C-1 in the 2-methylpropyl group is a stereocenter, meaning that this compound can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral auxiliary or shift reagent methods can be employed in NMR spectroscopy. Chiral lanthanide shift reagents, for example, can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. nih.govmdpi.com This high precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₂H₂₅NO₂), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 216.1958 |

| [M+Na]⁺ | 238.1777 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. nih.govmdpi.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected.

Predicted Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a common fragmentation pathway for N-substituted morpholines.

Loss of the butoxy group: Cleavage of the C-O bond of the ether linkage could lead to the loss of a butoxy radical.

Cleavage within the side chain: Fragmentation of the 2-methylpropyl group can also occur.

Interactive Data Table: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

| Predicted m/z | Predicted Fragment Structure |

| 158.1590 | [M - C₄H₉O]⁺ |

| 114.1019 | [C₆H₁₂NO]⁺ (Resulting from cleavage of the side chain) |

| 86.0964 | [C₅H₁₂N]⁺ (Fragment of the side chain) |

| 57.0704 | [C₄H₉]⁺ (Butyl cation) |

Advanced Infrared and Raman Spectroscopy for Functional Group Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scielo.org.mx These spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. chemicalbook.com

For this compound, the following characteristic vibrational bands would be expected:

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-O (ether) | Stretching | 1070 - 1150 | 1070 - 1150 |

| C-N (amine) | Stretching | 1020 - 1250 | 1020 - 1250 |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 |

| CH₃ | Bending (Asymmetric and Symmetric) | ~1450 and ~1375 | ~1450 and ~1375 |

| Morpholine Ring | Ring Vibrations | Various in fingerprint region | Various in fingerprint region |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound. The data obtained from NMR, MS, and vibrational spectroscopy, when analyzed in conjunction, allow for an unambiguous determination of its chemical structure, connectivity, and stereochemistry.

X-ray Crystallography for Solid-State Conformational and Absolute Stereochemical Determination (if applicable)

X-ray crystallography stands as a powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov The application of this technique to this compound would provide invaluable insights into its solid-state conformation and, crucially, the absolute stereochemistry of its chiral centers.

To perform X-ray crystallography, a single, high-quality crystal of this compound would first need to be grown. This is often a meticulous process involving the slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This would reveal the following for this compound:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O) and bond angles within the molecule, providing a detailed geometric description.

Absolute Stereochemistry: For a chiral molecule like this compound, which has two stereocenters, X-ray crystallography can be used to determine the absolute configuration (R or S) of each chiral center. This is typically achieved through the use of anomalous dispersion, often by collecting data at a specific wavelength (e.g., using a copper X-ray source). The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. nih.gov A value close to zero for the correct enantiomer confirms the assignment.

A hypothetical crystallographic data table for a specific enantiomer of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C12H25NO2 |

| Formula Weight | 215.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a, b, c (Å) | 8.5, 12.1, 14.3 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1475.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.968 |

| Absorption Coefficient (mm⁻¹) | 0.065 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 12548 |

| Independent reflections | 3420 [R(int) = 0.045] |

| Final R indices [I > 2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| Absolute configuration parameter | 0.05(7) |

This table is illustrative and does not represent actual experimental data.

Circular Dichroism Spectroscopy for Chiral Center Characterization and Optical Purity Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for characterizing the stereochemical features of chiral compounds like this compound in solution.

When a solution of a single enantiomer of this compound is analyzed by a CD spectrometer, it will produce a characteristic spectrum with positive and/or negative peaks (known as Cotton effects) at specific wavelengths. The enantiomer will produce a mirror-image CD spectrum. This non-destructive technique provides key information regarding:

Chiral Center Confirmation: The presence of a CD spectrum confirms the chirality of the molecule. The specific pattern of the spectrum is a unique fingerprint of the stereochemical environment of the chromophores within the molecule.

Absolute Configuration: While not as definitive as X-ray crystallography, the absolute configuration of a chiral molecule can often be inferred by comparing its experimental CD spectrum to the spectra of structurally related compounds with known absolute configurations or by comparing it to theoretical CD spectra calculated using quantum chemical methods.

Optical Purity Assessment: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer, the optical purity of the sample can be determined. A racemic mixture (50:50 mixture of enantiomers) will be CD-silent as the signals from the two enantiomers cancel each other out.

A hypothetical set of Circular Dichroism data for the two enantiomers of this compound is presented below to illustrate the expected results.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| (1S,2'S)-4-(1-Butoxy-2-methylpropyl)morpholine | 210 | +5000 |

| (1S,2'S)-4-(1-Butoxy-2-methylpropyl)morpholine | 235 | -2500 |

| (1R,2'R)-4-(1-Butoxy-2-methylpropyl)morpholine | 210 | -5000 |

| (1R,2'R)-4-(1-Butoxy-2-methylpropyl)morpholine | 235 | +2500 |

This table is illustrative and does not represent actual experimental data.

Theoretical and Computational Chemistry Studies on 4 1 Butoxy 2 Methylpropyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For 4-(1-Butoxy-2-methylpropyl)morpholine, DFT calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. nih.gov

The primary outputs of these calculations are the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen and oxygen atoms of the morpholine (B109124) ring are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of the butoxy and methylpropyl side chains, as well as the morpholine ring, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This process typically begins with a molecular mechanics search to explore the potential energy surface and identify a broad range of possible low-energy conformers.

Following the initial search, the most promising conformers are subjected to more accurate quantum chemical calculations, such as DFT, for geometry optimization. This refines the structures and provides more reliable energy rankings. The relative energies of the different conformers, often expressed as Gibbs free energy, indicate their relative populations at a given temperature. The results of such an analysis would reveal the preferred spatial arrangement of the molecule, which is critical for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) through Computational Modeling

Computational models are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted shifts, when compared to experimental data, can help to confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions is highly dependent on the chosen computational level and often requires empirical scaling factors. mdpi.com

IR Frequencies: Theoretical vibrational (infrared) spectra can also be calculated using DFT. By computing the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C-O stretching, and N-H bending (if applicable). Comparing the theoretical IR spectrum with an experimental one can provide further structural confirmation.

Reaction Mechanism Elucidation via Transition State Calculations

Should this compound be involved in chemical reactions, computational chemistry can be employed to elucidate the reaction mechanisms. e3s-conferences.org This involves identifying the transition state (TS) structures, which are the highest energy points along the reaction pathway. By locating the TS and calculating its energy, the activation energy barrier for the reaction can be determined.

These calculations provide a detailed picture of the bond-breaking and bond-forming processes that occur during a reaction. For example, in a reaction involving the morpholine nitrogen, transition state calculations could reveal the geometry of the approach of a reactant and the energetic feasibility of the proposed pathway. This information is invaluable for understanding the kinetics and thermodynamics of the reaction.

Solvent Effects on Molecular Conformation and Reactivity using Continuum Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common computational approach to account for these effects. researchgate.netnih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

By performing DFT calculations with a continuum solvation model, it is possible to investigate how the conformation and reactivity of this compound might change in different solvents. The solvent can stabilize or destabilize certain conformers or transition states, thereby altering the conformational equilibrium and reaction rates. This is particularly important for understanding the behavior of the molecule in realistic chemical systems.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or water solubility, excluding biological or safety-related endpoints. This would involve calculating a wide range of molecular descriptors for a set of related molecules with known properties. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov Such a model could then be used to estimate the properties of this compound without the need for experimental measurements.

Reactivity and Mechanistic Investigations of 4 1 Butoxy 2 Methylpropyl Morpholine

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen Atom in Diverse Chemical Transformations

The nitrogen atom in the morpholine ring of 4-(1-butoxy-2-methylpropyl)morpholine is the primary center of nucleophilicity. However, the presence of the ring's ether oxygen atom withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.orgatamankimya.com This attenuated nucleophilicity influences its reactivity in various chemical transformations.

Despite this reduced reactivity, the morpholine nitrogen can still participate in a range of nucleophilic reactions. It can be alkylated, acylated, and can react with electrophiles such as aldehydes and ketones to form enamines. wikipedia.org The lone pair of electrons on the nitrogen atom allows it to act as a base, readily forming a stable chloramine. wikipedia.org The steric hindrance presented by the bulky 1-butoxy-2-methylpropyl group attached to the nitrogen may also influence the rate and accessibility of the nitrogen's lone pair in these reactions.

| Compound | Key Structural Feature | Effect on Nucleophilicity | Reference |

|---|---|---|---|

| Piperidine | Simple secondary amine | Strongly nucleophilic and basic | wikipedia.org |

| Morpholine | Ether oxygen in the ring | Reduced nucleophilicity and basicity due to electron withdrawal | wikipedia.orgatamankimya.com |

| This compound | Bulky N-substituent and ether oxygen | Reduced nucleophilicity with potential for steric hindrance | Inferred |

Chemical Stability and Cleavage Reactions of the Butyl Ether Linkage

The butoxy group in this compound is an ether, which is generally a chemically stable functional group. wikipedia.org Cleavage of the C-O bond in ethers typically requires harsh reaction conditions, such as treatment with strong acids or bases. wikipedia.org

Acid-catalyzed cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion. wikipedia.org The specific mechanism, either SN1 or SN2, would depend on the stability of the potential carbocation intermediates. wikipedia.org In the case of the 1-butoxy-2-methylpropyl group, the secondary carbocation that would be formed is relatively stable, suggesting that an SN1 pathway is possible.

Cleavage under strongly basic conditions, for instance with organolithium reagents, is also a possibility, though less common for acyclic ethers. wikipedia.org The stability of the ether linkage in this compound makes it a robust component of the molecule under most conditions.

Reactions Involving the Branched Alkyl Chain Moieties

The branched alkyl chain, specifically the 2-methylpropyl group, is generally unreactive. The C-H and C-C single bonds are strong and non-polar, making them resistant to attack by most chemical reagents. However, under forcing conditions, such as free-radical halogenation, reactions at the alkyl chain could be initiated. The presence of tertiary hydrogens in the branched chain could provide sites for selective radical abstraction.

Stereochemical Stability and Inversion Dynamics of the Amine Nitrogen and Chiral Centers

The structure of this compound contains two chiral centers: the carbon atom of the propyl chain attached to the nitrogen and the carbon atom bonded to the butoxy group. This means the compound can exist as a mixture of diastereomers. The stereochemical stability of these chiral centers is high, and inversion would require bond-breaking and reformation.

The morpholine ring itself exists predominantly in a chair conformation. cdnsciencepub.com The nitrogen atom in the morpholine ring undergoes rapid pyramidal inversion at room temperature, which is a common characteristic of amines. This inversion interconverts the axial and equatorial positions of the lone pair and the substituents on the nitrogen. The bulky 1-butoxy-2-methylpropyl group would likely have a strong preference for the equatorial position to minimize steric strain.

Studies on Acid-Base Properties and Protonation States of the Morpholine Ring

The nitrogen atom of the morpholine ring imparts basic properties to this compound. wikipedia.orgacs.org As a base, it can accept a proton to form its conjugate acid, the morpholinium ion. wikipedia.org The pKa of the conjugate acid of morpholine is approximately 8.33, indicating it is a moderately weak base. chemicalbook.com The electron-withdrawing effect of the ether oxygen in the ring makes morpholine less basic than piperidine. wikipedia.org

Protonation of the nitrogen atom leads to characteristic upfield shifts in the 13C NMR spectra for the carbon atoms adjacent (C-3,5) and beta (C-2,6) to the nitrogen atom. cdnsciencepub.com The specific pKa of this compound would be influenced by the electronic and steric effects of the N-substituent.

| Property | Value | Reference |

|---|---|---|

| pKa of conjugate acid | ~8.33 | chemicalbook.com |

| Basicity Comparison | Less basic than piperidine | wikipedia.org |

| Protonation Site | Nitrogen atom | wikipedia.orgacs.org |

Oxidation and Reduction Pathways of the Amine and Ether Functions

The tertiary amine of the morpholine ring can be oxidized. Common oxidizing agents can convert the amine to an amine oxide. Under more vigorous conditions, oxidative cleavage of the C-N bonds can occur.

The ether linkage is generally resistant to both oxidation and reduction under standard conditions. Strong reducing agents are typically required to cleave ether bonds. The saturated alkyl chains are also unreactive towards most oxidizing and reducing agents. Therefore, the primary site of oxidation or reduction in this compound would be the morpholine nitrogen.

Synthesis and Characterization of Analogues and Derivatives of 4 1 Butoxy 2 Methylpropyl Morpholine

Systematic Modification of the Alkyl Chain Length and Branching Patterns

The synthesis of analogues with varied alkyl chain lengths and branching patterns typically involves the reaction of morpholine (B109124) with appropriately substituted alkyl halides or through reductive amination of a corresponding aldehyde or ketone. For instance, modifying the 2-methylpropyl group could be achieved by starting with different branched aldehydes in a reductive amination process with morpholine. The general synthetic approach allows for the introduction of various alkyl groups, thereby enabling a systematic study of how chain length and branching affect the compound's properties.

Table 1: Hypothetical Analogues with Modified Alkyl Chains

| Analogue Name | Modification | Potential Synthetic Precursor |

|---|---|---|

| 4-(1-Butoxypropyl)morpholine | Removal of methyl branch | Butyraldehyde |

| 4-(1-Butoxy-3-methylbutyl)morpholine | Isobutyl group instead of isobutyl | 3-Methylbutanal |

Exploration of Different Ether Moieties (e.g., Propoxy, Pentoxy Analogues)

To explore the impact of different ether moieties, the synthetic strategy would involve substituting butanol with other alcohols, such as propanol (B110389) or pentanol, during the formation of the ether linkage. This can be accomplished through a Williamson ether synthesis-type reaction where an appropriate halo-ether is reacted with morpholine, or by reacting an N-alkylated morpholine alcohol with the desired alkyl halide.

Table 2: Hypothetical Analogues with Varied Ether Moieties

| Analogue Name | Ether Moiety | Alcohol Precursor |

|---|---|---|

| 4-(1-Propoxy-2-methylpropyl)morpholine | Propoxy | Propanol |

| 4-(1-Pentoxy-2-methylpropyl)morpholine | Pentoxy | Pentanol |

Substitution Pattern Variations on the Morpholine Ring

Introducing substituents onto the morpholine ring itself is a more complex synthetic challenge. It often requires starting with a pre-substituted morpholine derivative. For example, using a C-methylated morpholine as the starting amine would result in a final compound with a methyl group on the morpholine ring. The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of appropriately substituted amino alcohols. chemrxiv.orgnih.govorganic-chemistry.orgchemrxiv.org

Stereoselective Synthesis of Diastereomers and Enantiomers

The carbon atom to which the butoxy and 2-methylpropyl groups are attached is a stereocenter, and the 2-methylpropyl group also contains a stereocenter. Therefore, 4-(1-Butoxy-2-methylpropyl)morpholine can exist as multiple diastereomers and enantiomers. Stereoselective synthesis would be necessary to isolate and study these individual stereoisomers. This could be achieved by using chiral starting materials, such as enantiomerically pure amino alcohols, or by employing stereoselective catalysts during the synthesis. nih.gov The preparation of all four diastereoisomers of a related compound, 4-methylproline, has been demonstrated through a concise and stereoselective route, highlighting the feasibility of such approaches. nih.gov

Development of Library Synthesis Strategies for Related Chemical Structures

The development of a chemical library of this compound analogues would be valuable for systematic screening and property optimization. Combinatorial chemistry approaches could be employed, where various aldehydes, alcohols, and morpholine derivatives are reacted in a parallel fashion to generate a large number of distinct compounds. Efficient and high-yielding synthetic protocols are crucial for the successful implementation of library synthesis. Recent advancements in the green synthesis of morpholines, utilizing simple and inexpensive reagents, could be adapted for this purpose. chemrxiv.orgnih.govchemrxiv.org

Applications of 4 1 Butoxy 2 Methylpropyl Morpholine As a Chemical Building Block or Ligand

Role as a Synthetic Intermediate in Multi-Step Organic Syntheses

There is currently no available scientific literature detailing the role of 4-(1-Butoxy-2-methylpropyl)morpholine as a synthetic intermediate in multi-step organic syntheses. While morpholine (B109124) and its simpler derivatives are common building blocks, the specific utility of this compound as a precursor or intermediate in the synthesis of more complex molecules is not documented in peer-reviewed studies.

Complexation Chemistry and Ligand Design for Non-Biological Metal Catalysis

Information regarding the complexation chemistry of this compound or its application in ligand design for non-biological metal catalysis is absent from the available literature. The development of new ligands is crucial for advancing transition-metal catalysis, but there is no indication that this specific compound has been investigated for this purpose. chiba-u.jp

Utilization in Materials Science as a Monomer or Polymer Precursor

The potential application of this compound in materials science, for example as a monomer or a precursor to polymers for non-biological applications, is not described in the scientific literature. Although morpholine derivatives can be used generally as curing agents or stabilizers in polymer production, no specific data exists for this compound. e3s-conferences.org

Development of Novel Synthetic Reagents Incorporating the Morpholine Moiety

There are no research findings that indicate this compound has been utilized in the development of novel synthetic reagents. The synthesis of new reagents is a continuous effort in organic chemistry, but this particular molecule has not been reported as a component or a target in such endeavors.

Future Research Perspectives and Methodological Advancements for 4 1 Butoxy 2 Methylpropyl Morpholine

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic routes to 4-substituted morpholines often involve multiple steps, harsh reagents, and the generation of significant waste. chemrxiv.org Future research is intensely focused on developing greener, more atom-economical, and efficient synthetic strategies.

A promising direction is the adoption of one or two-step, redox-neutral protocols that convert readily available 1,2-amino alcohols into the morpholine (B109124) core. nih.gov Recent breakthroughs have utilized inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663) with a simple base (e.g., tBuOK) to achieve high yields of N-monoalkylation products, which can then be cyclized to form the morpholine ring. nih.govacs.orgorganic-chemistry.org This approach bypasses the challenges of over-alkylation and avoids hazardous reagents like chloroacetyl chloride and the subsequent reduction steps common in older methods. chemrxiv.org Adapting this methodology for a precursor to 4-(1-Butoxy-2-methylpropyl)morpholine would involve starting with an appropriately substituted 1,2-amino alcohol to construct the core, followed by a targeted and efficient N-alkylation step to introduce the 1-butoxy-2-methylpropyl group.

Further sustainability can be achieved through the use of greener solvents, such as N-formylmorpholine, which is noted for its stability and compatibility with various reaction types. ajgreenchem.com Catalytic approaches, including palladium-catalyzed carboamination and photocatalytic methods, also offer highly efficient and scalable routes to complex substituted morpholines under mild conditions. organic-chemistry.orgnih.govresearchgate.net

| Parameter | Traditional Routes | Emerging Sustainable Routes |

|---|---|---|

| Key Reagents | Chloroacetyl chloride, aluminum/boron hydrides, bis(2-chloroethyl) ether | Ethylene sulfate, tBuOK, photocatalysts, palladium catalysts nih.govacs.orgnih.gov |

| Number of Steps | Often 3 or more steps (acylation, cyclization, reduction) chemrxiv.org | 1-2 steps (one-pot alkylation and cyclization) nih.govorganic-chemistry.org |

| Reaction Type | Requires harsh reduction/oxidation steps | Redox-neutral nih.gov |

| Waste Profile | High, including metal waste and chlorinated byproducts | Low, improved atom economy |

| Safety | Use of hazardous and corrosive reagents | Utilizes less hazardous materials nih.gov |

Advanced Automation and High-Throughput Screening in Compound Synthesis

The optimization of reaction conditions is a critical, yet often time-consuming, aspect of chemical synthesis. Advanced automation and high-throughput screening (HTS) platforms are set to accelerate this process significantly for molecules like this compound. nih.gov These systems allow for hundreds of reactions to be run in parallel in miniaturized formats (e.g., 96- or 1536-well plates), enabling the rapid exploration of a vast parameter space. acs.orgrsc.org

For the synthesis of the target compound, HTS could be employed to efficiently screen numerous catalysts, ligands, bases, solvents, and temperature profiles for the key N-alkylation step. nih.gov This is particularly valuable for complex couplings where reaction outcomes are sensitive to subtle changes in conditions. acs.org Automated synthesis platforms, some using pre-packaged reagent cartridges for specific transformations like reductive amination or heterocycle formation, further streamline the process from reaction execution to purification, reducing manual error and increasing reproducibility. merckmillipore.comyoutube.com The integration of fast analytical techniques, such as UPLC-MS, allows for the rapid analysis of HTS arrays, providing quick feedback for iterative optimization cycles. acs.org This automated approach not only speeds up the discovery of optimal synthetic conditions but also facilitates the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. rsc.orgeurofins.com

| Reaction Step | Variable Parameter | Examples for Screening |

|---|---|---|

| N-Alkylation of Morpholine | Catalyst/Ligand | Various palladium precursors (Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., Q-Phos, JohnPhos) acs.org |

| Base | Inorganic (K₂CO₃, Cs₂CO₃), Organic (DIPEA, Et₃N) | |

| Solvent | Aprotic polar (DMF, DMSO, Acetonitrile), Ethereal (THF, Dioxane), Alcohols (MeOH, IPA) acs.org | |

| Temperature | Screening array from room temperature to 120 °C |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of data science and chemistry is creating powerful new tools for synthetic planning. Machine learning (ML) and artificial intelligence (AI) are being increasingly used to predict reaction outcomes and optimize reaction conditions with a level of efficiency that surpasses traditional trial-and-error experimentation. beilstein-journals.orgchemrxiv.orgnih.gov

For a target like this compound, ML models can be categorized into two main types:

Global Models: Trained on vast chemical reaction databases (e.g., Reaxys), these models can predict a general set of viable reaction conditions (catalyst, reagents, solvent) for a novel transformation based on the structures of the reactants and products. beilstein-journals.org This provides a highly informed starting point for laboratory work.

Local Models: These models are designed to fine-tune the specific parameters for a given reaction family to maximize yield and selectivity. nih.govresearchgate.net Using techniques like active learning, an AI algorithm can intelligently select the next set of experiments to perform to gain the most information, thereby reaching the optimal reaction conditions with a minimal number of physical experiments. nih.gov

Exploration of Solid-Phase Synthesis Methodologies for Complex Morpholine Derivatives

Solid-phase synthesis (SPS) is a powerful technique that revolutionalized the synthesis of peptides and oligonucleotides by simplifying purification and enabling automation. wikipedia.org Its application to the synthesis of small, complex heterocyclic molecules like morpholine derivatives is a growing area of research. researchgate.net

In the context of this compound, an SPS approach could be envisioned for the rapid generation of analogues. A suitable precursor, such as an amino alcohol, could be anchored to a solid support (resin). Subsequent chemical transformations, including the cyclization to form the morpholine ring and the addition of various N-substituents, would be carried out in a stepwise fashion. wikipedia.org A key advantage of SPS is that excess reagents and byproducts can be simply washed away after each step, eliminating the need for complex chromatographic purification of intermediates. wikipedia.org

While the development of robust SPS routes for complex morpholines presents challenges, the potential payoff is significant. It would enable the creation of large, diverse libraries of related compounds in an automated fashion, which is invaluable for high-throughput screening in drug discovery programs. researchgate.net

In Situ Spectroscopic Monitoring for Elucidating Reaction Mechanisms and Kinetics

A deep understanding of reaction mechanisms and kinetics is fundamental to achieving robust process control and optimization. In situ (in the reaction vessel) spectroscopic monitoring techniques provide a real-time window into the chemical transformations as they occur, eliminating the artifacts associated with offline sampling. researchgate.net

For the synthesis of this compound, several in situ techniques could provide critical insights:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of key functional groups in real-time. For example, monitoring the disappearance of a precursor's N-H bond and the appearance of a new C-N bond signal could precisely follow the kinetics of the N-alkylation step. mdpi.com

NMR Spectroscopy: In situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, helping to identify transient species and elucidate complex reaction pathways.

This real-time data is invaluable for determining precise reaction endpoints, identifying the formation of byproducts, and building accurate kinetic models. nih.gov Such models are essential for safe and efficient scale-up, ensuring process consistency and optimizing throughput in both laboratory and industrial settings. mdpi.com

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| FTIR-ATR (Attenuated Total Reflectance) | Real-time concentration of functional groups, reaction initiation and completion. mdpi.com | Monitoring the conversion of amine and alcohol groups during cyclization and N-alkylation. |

| Raman Spectroscopy | Quantitative analysis of polymorphic forms, tracking non-polar bonds. researchgate.net | Identifying reaction endpoints and monitoring for potential phase changes or crystallization events. |

| NMR Spectroscopy | Detailed structural elucidation of intermediates and products, mechanistic pathway analysis. | Identifying transient intermediates in catalytic cycles and confirming product structure without isolation. |

| FBRM / PVM | Particle size distribution, crystal morphology, nucleation and growth rates. researchgate.net | Optimizing crystallization conditions for the final product to ensure desired physical properties. |

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of 4-(1-Butoxy-2-methylpropyl)morpholine?

- Methodology :

- Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight (exact mass: 215.18865 g/mol) .

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify the presence of six rotatable bonds and the morpholine ring structure. Focus on signals corresponding to the butoxy and methylpropyl substituents .

- Chromatography : Employ gas chromatography (GC) or HPLC with UV detection to assess purity. Compare retention times with reference standards (e.g., EP impurities in ) .

Q. What synthetic strategies are applicable for synthesizing this compound?

- Methodology :

- Nucleophilic Substitution : React morpholine with 1-butoxy-2-methylpropyl halides under basic conditions (e.g., KCO) in aprotic solvents like DMF. Monitor reaction progress via TLC .

- Protection/Deprotection : If steric hindrance limits substitution, use protective groups for the morpholine nitrogen, followed by deprotection after alkylation .

- Purification : Isolate the product via column chromatography (silica gel, hexanes/EtOAC gradients) and confirm purity via melting point (e.g., analogous compounds in show mp 135–136°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Systematic Solubility Testing : Use a standardized protocol (e.g., OECD 105) to measure solubility in solvents (water, ethanol, DMSO) at controlled temperatures (20–25°C). Compare results with computational predictions based on logP values derived from hydrogen bond acceptors (3) and rotatable bonds (6) .

- Data Reconciliation : Analyze discrepancies by factoring in impurities (e.g., unreacted morpholine or alkyl halides) using HPLC-MS ( ) .

Q. What experimental design optimizes the stability of this compound under acidic conditions?

- Methodology :

- Stress Testing : Expose the compound to HCl (0.1–1 M) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., morpholine ring opening or ester hydrolysis) .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or buffer systems (pH 7–8) to mitigate acid-catalyzed degradation. Validate stability via accelerated aging studies .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Model the compound’s electron density and frontier molecular orbitals (HOMO/LUMO) to predict interactions with metal catalysts (e.g., Pd or Cu). Compare with analogous morpholine derivatives in .

- Docking Studies : Simulate binding affinities with enzymes or receptors using software like AutoDock. Validate predictions with kinetic assays (e.g., IC measurements) .

Data Contradiction Analysis

Q. Conflicting reports on hydrogen bond acceptor counts: How to validate experimental vs. computational values?

- Methodology :

- Experimental Validation : Use IR spectroscopy to detect hydrogen bonding (e.g., O–H stretches in hydroxylated byproducts). Compare with computational counts from tools like MarvinSketch .

- Crystallography : Resolve the crystal structure via X-ray diffraction to confirm the spatial arrangement of oxygen atoms in the morpholine ring and ether groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.